molecular formula C6H9BrO B1378914 6-Bromo-2-oxaspiro[3.3]heptane CAS No. 1363380-78-2

6-Bromo-2-oxaspiro[3.3]heptane

Cat. No.: B1378914
CAS No.: 1363380-78-2
M. Wt: 177.04 g/mol
InChI Key: XKOKPSLLDKSYFU-UHFFFAOYSA-N
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Description

6-Bromo-2-oxaspiro[3.3]heptane is a chemical compound with the CAS Number: 1363380-78-2 . It has a molecular weight of 177.04 and is in liquid form .


Molecular Structure Analysis

The this compound molecule contains a total of 18 bonds. There are 9 non-H bonds, 2 four-membered rings, 1 ether (aliphatic), and 1 Oxetane .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 177.04 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis and Properties

  • Improved Synthesis Techniques : 2-Oxa-6-azaspiro[3.3]heptane, closely related to 6-Bromo-2-oxaspiro[3.3]heptane, has been synthesized with improved methods, enhancing its stability and solubility. This progress enables broader reaction conditions for this spirobicyclic compound in scientific research (Haas et al., 2017).

Chemical Transformations and Drug Design

  • Amino Acid Analogues : The synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane, structurally similar to this compound, contributes to a family of sterically constrained amino acids. These are significant for their applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
  • Ketoreductase-Mediated Transformations : The ketoreductase-catalyzed desymmetrization of a 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative (a related compound) enables access to axially chiral alcohol derivatives. These transformations maintain high enantiopurity, useful in constructing ester alcohols, amino acids, and amino alcohol building blocks (O'Dowd et al., 2022).

Novel Compounds and Chemical Space

  • New Bifunctional Compounds : Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates scalable routes to novel compounds, potentially exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
  • Spirocyclic Oxetane-Fused Benzimidazole : The creation of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, demonstrates their utility in generating fused benzimidazole compounds. This leads to novel tetracyclic systems with potential applications in medicinal chemistry (Gurry et al., 2015).

Coordination Chemistry and Ligand Design

  • Transition Metal Coordination : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-diselenaspiro[3.3]heptane, have been used in coordination chemistry with transition metal centers. These compounds act as molecular rigid rods and have been structurally characterized, highlighting their potential in ligand design (Petrukhina et al., 2005).

Safety and Hazards

The safety information for 6-Bromo-2-oxaspiro[3.3]heptane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2-oxaspiro[3.3]heptane are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of 6-Bromo-2-oxaspiro[3As research progresses, more information about how this compound interacts with its targets will become available .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-2-oxaspiro[3It is known that monoprotected 2,6-diazaspiro[33]heptanes undergo arene amination reactions with a wide range of aryl bromides . This suggests that this compound may also interact with these biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 6-Bromo-2-oxaspiro[3The impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of 6-Bromo-2-oxaspiro[3As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-2-oxaspiro[3Future research will likely explore how factors such as temperature, pH, and the presence of other compounds may affect the action of this compound .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-oxaspiro[3.3]heptane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as seen in studies where this compound influenced the transcription of genes related to detoxification pathways . The compound’s spirocyclic structure is believed to play a crucial role in its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

6-bromo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOKPSLLDKSYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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